molecular formula C6H14ClN3O2S B13388041 H-Cys(acm)-NH2 hcl

H-Cys(acm)-NH2 hcl

Cat. No.: B13388041
M. Wt: 227.71 g/mol
InChI Key: ZRBPBPZOUBWCMM-UHFFFAOYSA-N
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Description

H-Cys(acm)-NH2 hcl, also known as N-acetylcysteine amide hydrochloride, is a derivative of cysteine, an amino acid that contains a thiol group. This compound is widely used in peptide synthesis and protein science due to its ability to protect the thiol group during chemical reactions. The acetamidomethyl (Acm) group serves as a protecting group for the thiol functionality, preventing unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(acm)-NH2 hcl typically involves the protection of the cysteine thiol group with the acetamidomethyl group. This can be achieved through various methods, including the use of acetamidomethyl chloride in the presence of a base. The protected cysteine derivative is then converted to its amide form using standard peptide coupling reagents.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where the cysteine residue is incorporated into the growing peptide chain and protected with the acetamidomethyl group. The final product is then cleaved from the resin and purified.

Chemical Reactions Analysis

Types of Reactions

H-Cys(acm)-NH2 hcl undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial for the stability of peptides and proteins.

    Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The acetamidomethyl group can be removed under specific conditions, such as treatment with iodine or mercury salts, to liberate the free thiol group.

Common Reagents and Conditions

    Oxidation: Air oxidation or the use of oxidizing agents like hydrogen peroxide.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Iodine, mercury salts (e.g., mercury(II) acetate).

Major Products Formed

    Oxidation: Disulfide-linked peptides or proteins.

    Reduction: Free thiol-containing peptides or proteins.

    Substitution: Free thiol group after removal of the acetamidomethyl group.

Scientific Research Applications

H-Cys(acm)-NH2 hcl has numerous applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins, particularly those containing multiple disulfide bonds.

    Biology: Facilitates the study of protein folding and stability by allowing controlled formation and reduction of disulfide bonds.

    Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in the treatment of conditions related to oxidative stress.

    Industry: Employed in the production of peptide-based drugs and bioconjugates.

Mechanism of Action

The primary mechanism of action of H-Cys(acm)-NH2 hcl involves the protection of the cysteine thiol group during chemical reactions. The acetamidomethyl group prevents unwanted side reactions, allowing for the selective formation of disulfide bonds or other modifications. Upon removal of the protecting group, the free thiol group can participate in further chemical reactions, such as forming disulfide bonds or undergoing conjugation with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N-acetylcysteine (NAC): A commonly used cysteine derivative with antioxidant properties.

    Cysteine methyl ester: Another cysteine derivative used in peptide synthesis.

    Cysteine ethyl ester: Similar to cysteine methyl ester, used for similar purposes.

Uniqueness

H-Cys(acm)-NH2 hcl is unique due to its specific protecting group, the acetamidomethyl group, which provides stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins that require precise control over disulfide bond formation.

Properties

IUPAC Name

3-(acetamidomethylsulfanyl)-2-aminopropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S.ClH/c1-4(10)9-3-12-2-5(7)6(8)11;/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBPBPZOUBWCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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